
2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate, also known as MPMP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPMP belongs to a class of compounds called organophosphates, which are known for their ability to inhibit enzymes involved in various biological processes. In
Applications De Recherche Scientifique
2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been studied for its potential applications in scientific research, particularly in the field of enzyme inhibition. 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function. 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has also been studied for its potential use as an insecticide and herbicide.
Mécanisme D'action
2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration. The increased concentration of acetylcholine can lead to improved cognitive function. 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has also been shown to inhibit other enzymes involved in biological processes such as butyrylcholinesterase and carboxylesterase.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate depend on its concentration and the specific enzyme it is inhibiting. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function. However, inhibition of other enzymes such as carboxylesterase can lead to toxicity and adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase and other enzymes, making it useful for studying their biological functions. It is also relatively easy to synthesize and purify, allowing for large-scale production. However, the toxicity of 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate can be a limitation, and precautions must be taken when handling and using it in experiments.
Orientations Futures
There are several future directions for research on 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate. One area of interest is its potential use as a cognitive enhancer. Studies have shown that acetylcholinesterase inhibitors can improve cognitive function in patients with Alzheimer's disease. Further research is needed to determine if 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has similar effects and its potential use in treating cognitive disorders. Another area of interest is its potential use as an insecticide and herbicide. 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been shown to be effective against certain pests and weeds, and further research is needed to determine its potential as a commercial pesticide. Finally, there is a need for further research on the toxicity of 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate and its potential adverse effects on human health and the environment.
Conclusion
In conclusion, 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to inhibit enzymes involved in various biological processes makes it useful for studying their functions. 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has potential applications as a cognitive enhancer, insecticide, and herbicide, and further research is needed to determine its efficacy in these areas. Despite its potential benefits, precautions must be taken when handling and using 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate in experiments due to its toxicity.
Méthodes De Synthèse
The synthesis of 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate involves the reaction of 2-methoxyaniline with 2,4-dimethylphenyl isocyanate followed by reaction with methylphosphonic dichloride. The resulting product is then purified using column chromatography. The synthesis of 2-methoxyphenyl N-(2,4-dimethylphenyl)-P-methylphosphonamidoate has been optimized over the years to improve yield and purity.
Propriétés
IUPAC Name |
N-[(2-methoxyphenoxy)-methylphosphoryl]-2,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO3P/c1-12-9-10-14(13(2)11-12)17-21(4,18)20-16-8-6-5-7-15(16)19-3/h5-11H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQFVNQOBMKIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NP(=O)(C)OC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)
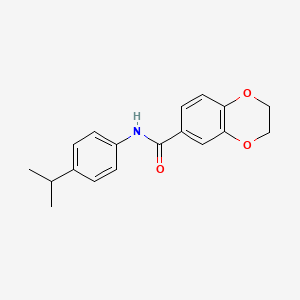
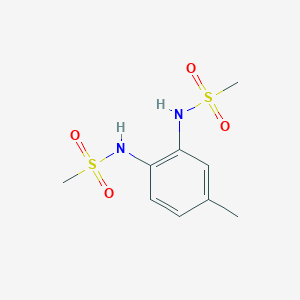
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
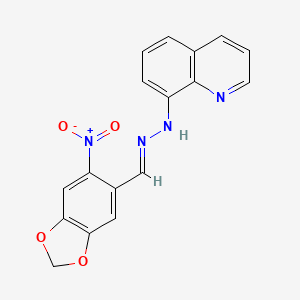
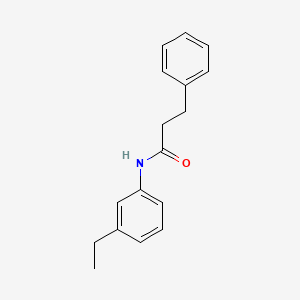
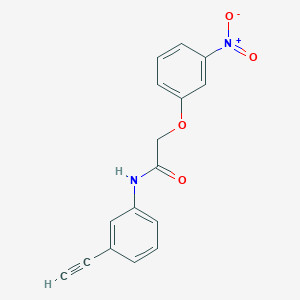
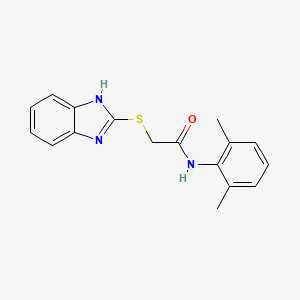
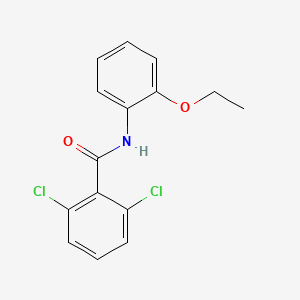

![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)